3-Chloro-5-fluorophenethyl alcohol

Physicochemical Property Lipophilicity LogP

3-Chloro-5-fluorophenethyl alcohol (CAS 842123-84-6) is a halogenated primary aromatic alcohol (C₈H₈ClFO, MW 174.6 g/mol) characterized by a 1,3-substitution pattern of chlorine and fluorine on the phenyl ring. This specific substitution pattern influences its physicochemical properties, including a calculated XLogP3 of 2.2 and a topological polar surface area of 20.2 Ų, which are distinct from its mono-halogenated analogs.

Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
CAS No. 842123-84-6
Cat. No. B3038262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorophenethyl alcohol
CAS842123-84-6
Molecular FormulaC8H8ClFO
Molecular Weight174.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)CCO
InChIInChI=1S/C8H8ClFO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2
InChIKeyVIKUMBPQNUJMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluorophenethyl alcohol (CAS 842123-84-6) Procurement and Differentiation Overview


3-Chloro-5-fluorophenethyl alcohol (CAS 842123-84-6) is a halogenated primary aromatic alcohol (C₈H₈ClFO, MW 174.6 g/mol) characterized by a 1,3-substitution pattern of chlorine and fluorine on the phenyl ring . This specific substitution pattern influences its physicochemical properties, including a calculated XLogP3 of 2.2 and a topological polar surface area of 20.2 Ų, which are distinct from its mono-halogenated analogs [1]. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research .

Why Generic Phenethyl Alcohols Cannot Substitute for 3-Chloro-5-fluorophenethyl alcohol


Generic substitution of a 3-chloro-5-fluoro pattern with simpler mono-halogenated or unsubstituted phenethyl alcohols is not scientifically justifiable due to significant deviations in key physicochemical parameters that directly impact synthetic utility. The combined presence of chlorine and fluorine in the 3- and 5- positions creates a unique electronic and steric environment that alters lipophilicity, hydrogen bonding capacity, and overall reactivity [1]. The target compound's calculated XLogP3 of 2.2 is substantially higher than that of 3-fluorophenethyl alcohol (LogP ~1.4) and distinct from 3-chlorophenethyl alcohol (LogP ~1.9), indicating a different behavior in partitioning and bioavailability if used in active molecule design . Furthermore, the specific substitution pattern can influence regioselectivity in subsequent cross-coupling reactions, a critical factor in building complex molecular architectures [1].

Quantitative Evidence of Differentiation for 3-Chloro-5-fluorophenethyl alcohol (CAS 842123-84-6)


Lipophilicity (XLogP3) Comparison with Mono-Halogenated Analogs

The target compound exhibits a calculated XLogP3 of 2.2 [1]. This represents a quantifiable increase in lipophilicity compared to its mono-halogenated analogs: 3-chlorophenethyl alcohol (LogP ~1.87-1.95) and 3-fluorophenethyl alcohol (LogP ~1.36-1.41) . This difference is crucial for predicting partitioning behavior in biological systems and organic synthesis.

Physicochemical Property Lipophilicity LogP ADME

Molecular Weight and Heavy Atom Count as a Determinant for Synthetic Strategy

The molecular weight of 3-chloro-5-fluorophenethyl alcohol is 174.6 g/mol [1]. This is 18.0 g/mol higher than 3-chlorophenethyl alcohol (156.6 g/mol) and 34.4 g/mol higher than 3-fluorophenethyl alcohol (140.2 g/mol) . The presence of both halogen atoms increases the heavy atom count to 11, compared to 10 and 9 for the mono-halogenated analogs, respectively [1].

Molecular Weight Mass Spectrometry Purity Analysis Synthetic Intermediate

Commercial Availability and Purity Standards from Reputable Suppliers

3-Chloro-5-fluorophenethyl alcohol is commercially available from multiple reputable vendors with defined purity specifications. For example, CymitQuimica offers the compound under ref. 3D-SIB12384 with a minimum purity of 95% , while another source (Apollo Scientific) offers it at 97% purity . Leyan provides the compound at 98% purity . In contrast, some mono-halogenated analogs like 3-fluorophenethyl alcohol are readily available at 99% purity , but the 3-chloro-5-fluoro substitution pattern is a more specialized building block, and its availability at ≥97% purity from established chemical suppliers ensures a reliable starting material for complex syntheses.

Procurement Purity Commercial Availability Supply Chain

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of 3-chloro-5-fluorophenethyl alcohol is calculated as 20.2 Ų [1]. This value is identical to that of 3-chlorophenethyl alcohol (20.2 Ų) and 3-fluorophenethyl alcohol (20.2 Ų) , as it is primarily determined by the single hydroxyl group. However, the compound has 2 hydrogen bond acceptors (one oxygen and one fluorine atom), compared to 1 acceptor for 3-chlorophenethyl alcohol and 1 acceptor for 3-fluorophenethyl alcohol (excluding the hydroxyl group) [1][2]. This additional acceptor capacity from the fluorine atom can subtly influence intermolecular interactions and solubility.

TPSA Hydrogen Bonding Physicochemical Property Drug Design

Recommended Application Scenarios for 3-Chloro-5-fluorophenethyl alcohol (CAS 842123-84-6) Based on Quantitative Evidence


Design and Synthesis of Lipophilic Drug Candidates

When a medicinal chemistry program requires a phenethyl alcohol building block with enhanced lipophilicity to improve membrane permeability or target engagement, 3-chloro-5-fluorophenethyl alcohol is the preferred choice over mono-halogenated analogs. Its calculated XLogP3 of 2.2 [1] provides a quantifiable advantage for achieving desired logD profiles in candidate molecules, as evidenced by its significant increase over 3-chloro- and 3-fluoro-phenethyl alcohols .

Mass Spectrometry-Intensive Synthetic Workflows

For research groups relying heavily on LC-MS for reaction monitoring and product characterization, the distinct molecular weight of 174.6 g/mol for 3-chloro-5-fluorophenethyl alcohol [1] provides a clear and unambiguous mass signal, facilitating accurate tracking of this intermediate in complex reaction mixtures. Its heavier mass compared to mono-halogenated analogs can be exploited for selective ion monitoring.

Cross-Coupling and Derivatization in Complex Molecule Synthesis

In synthetic projects requiring a halogenated aromatic alcohol as a scaffold for further functionalization, 3-chloro-5-fluorophenethyl alcohol offers a unique combination of reactivity. The presence of both chloro and fluoro substituents can enable sequential or selective cross-coupling reactions [1]. Its availability at purities of 95-98% from reputable suppliers ensures a reliable starting point for multi-step synthesis, minimizing the introduction of impurities that could compromise downstream reactions.

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